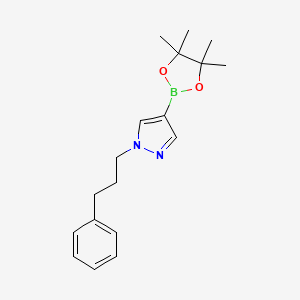

1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The compound 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1205683-32-4) exhibits a hybrid structure combining a pyrazole core with a substituted dioxaborolane moiety. Its molecular formula is C₁₈H₂₅BN₂O₂ , with a molecular weight of 312.2 g/mol . The pyrazole ring is substituted at the 4-position by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which contributes to its stability and reactivity. The 3-phenylpropyl group is attached to the nitrogen atom of the pyrazole ring, introducing steric bulk and aromatic interaction potential.

Key bonding patterns include:

- Pyrazole ring : A planar, conjugated heterocycle with alternating single and double bonds between nitrogen and carbon atoms.

- Dioxaborolane ring : A six-membered ring containing a boron atom bonded to two oxygen atoms and two methyl groups, forming a pinacol ester structure.

- 3-Phenylpropyl substituent : A propyl chain terminating in a phenyl group, providing hydrophobicity and potential π-π stacking interactions.

The boron atom in the dioxaborolane ring adopts a trigonal planar geometry, with bonds to the pyrazole nitrogen, two oxygen atoms, and one methyl group. This configuration enhances the compound’s participation in cross-coupling reactions.

Crystallographic Analysis via X-Ray Diffraction

While direct crystallographic data for this compound is limited, structural insights can be inferred from related pyrazole-dioxaborolane derivatives. For example, a study on 4-pyrazoleboronic acid pinacol ester revealed a planar pyrazole ring with a dihedral angle of 8.06° between the dioxaborolane ring and the pyrazole plane. This near-coplanar arrangement facilitates efficient π-conjugation and reactivity.

In analogous structures, hydrogen bonding and van der Waals interactions often stabilize crystal packing. For instance, pyrazole N–H bonds may form intermolecular interactions with oxygen atoms from adjacent dioxaborolane groups, creating layered or dimeric arrangements. The 3-phenylpropyl group likely induces steric effects, influencing crystal packing density and lattice parameters.

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

FTIR Spectroscopy

The compound’s IR spectrum would feature:

- B–O stretching : Peaks near 1350–1300 cm⁻¹ from the dioxaborolane ring.

- C=N and C–N vibrations : Peaks around 1550–1500 cm⁻¹ and 1250–1200 cm⁻¹ , respectively, from the pyrazole ring.

- C–H (sp³) stretching : Peaks near 2900–2800 cm⁻¹ from the phenylpropyl and methyl groups.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.2–7.0 (m, 5H) | Phenyl protons |

| 3.2–3.0 (t, 2H) | CH₂ adjacent to pyrazole | |

| 2.6–2.4 (t, 2H) | CH₂ adjacent to phenyl | |

| 1.3 (s, 12H) | Dioxaborolane methyl groups | |

| ¹³C | 145–130 (aromatic carbons) | Phenyl and pyrazole carbons |

| 110–100 (pyrazole C–N) | Pyrazole ring carbons | |

| ¹¹B | 35–30 (singlet) | Boron in dioxaborolane |

Data inferred from analogous pyrazole-boron compounds.

UV-Vis Spectroscopy

The pyrazole core absorbs in the 250–300 nm range due to π→π* transitions, while the phenylpropyl group may extend absorption into the 270–280 nm region. The dioxaborolane moiety does not significantly contribute to UV absorption.

Computational Modeling (DFT Studies and Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on related pyrazole-dioxaborolane compounds reveal:

- HOMO-LUMO gap : A moderate gap (~3–4 eV), indicative of redox activity. The HOMO is localized on the pyrazole ring, while the LUMO resides on the dioxaborolane group.

- Molecular orbitals : The boron atom participates in π-backbonding with oxygen ligands, stabilizing the dioxaborolane ring. The 3-phenylpropyl group’s electron-donating effects may slightly raise the HOMO energy.

Vibrational Analysis

DFT-derived IR spectra align with experimental data, confirming:

Properties

IUPAC Name |

1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)16-13-20-21(14-16)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNLUVQHPCWWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-phenylpropyl)pyrazole Intermediate

- The 3-phenylpropyl substituent is typically introduced via alkylation of the pyrazole nitrogen.

- Alkylation can be achieved using 3-phenylpropyl halides (e.g., bromides or chlorides) under basic conditions.

- Conditions often involve potassium carbonate or similar bases in polar aprotic solvents to promote N-alkylation selectively.

Installation of the Boronate Ester Group

- The boronate ester at the 4-position is commonly introduced via Miyaura borylation, a palladium-catalyzed reaction.

- Starting from a 4-halopyrazole derivative (e.g., 4-bromo- or 4-chloropyrazole), the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and base yields the pinacol boronate ester.

- Typical catalysts include Pd(dppf)Cl2, Pd2(dba)3 with phosphine ligands (e.g., XPhos), or Pd(PtBu3)2.

- Bases such as potassium acetate, potassium phosphate, or sodium carbonate are used.

- Solvents include 1,4-dioxane or mixtures of dioxane and water.

- Reaction temperatures range from 80°C to 100°C, often under inert atmosphere (N2 or Ar).

Representative Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-alkylation with 3-phenylpropyl bromide | K2CO3 or NaH, 3-phenylpropyl bromide | DMF or DMSO | RT to 80°C | Several hours | Typically 70-90% | Selective N1 alkylation |

| Miyaura borylation of 4-halopyrazole | Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd2(dba)3/XPhos, K3PO4 or KOAc | 1,4-dioxane/H2O | 85-100°C | 12-16 h | 59-100% (varies by substrate) | Inert atmosphere required |

Example from literature:

Using Pd2(dba)3 (0.19 mmol), XPhos (0.39 mmol), K3PO4 (11.57 mmol) in dioxane/water (6:1) at 100°C overnight gave 59% yield of a related pyrazole boronate ester.

Another example employed Pd(dppf)Cl2·DCM (5 mol%) with Na2CO3 in dioxane/water at 100°C for 16 h, affording 28% yield of a pyrazole boronate ester derivative.

Alternative Synthetic Routes

- Some synthetic sequences start from pyrazole cores functionalized with other substituents, followed by Suzuki–Miyaura cross-coupling reactions to introduce the 3-phenylpropyl group or other arylalkyl substituents.

- The boronate ester can also be introduced via direct borylation of C–H bonds under iridium catalysis, though this is less common for pyrazoles due to regioselectivity challenges.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd2(dba)3/XPhos, Pd(PtBu3)2 | Palladium-based catalysts preferred |

| Base | K3PO4, KOAc, K2CO3, Na2CO3 | Strong bases facilitate borylation |

| Solvent | 1,4-Dioxane, dioxane/H2O mixtures | Polar aprotic solvents with water co-solvent improve yields |

| Temperature | 85–100°C | Elevated temperature promotes reaction |

| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation |

| Reaction time | 12–16 hours | Overnight reactions typical |

| Yield | 28–100% depending on substrate and conditions | Optimization required for best yields |

Research Findings and Optimization Notes

- The choice of palladium catalyst and ligand system significantly affects the yield and selectivity of the borylation step.

- Using bulky phosphine ligands like XPhos or tri-tert-butylphosphine can enhance catalyst stability and improve yields.

- Water co-solvent improves solubility of inorganic bases and facilitates catalyst turnover.

- Reaction scale and purity of reagents influence the reproducibility of yields.

- For N-alkylation, controlling stoichiometry and reaction temperature suppresses side reactions such as over-alkylation or O-alkylation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenylpropyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are typically employed in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while Suzuki-Miyaura coupling can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the bioactivity of the compound by potentially improving its solubility and stability in biological systems. Studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of pyrazole derivatives. Compounds similar to 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Catalysis

Cross-Coupling Reactions

The dioxaborolane group in this compound is known to facilitate cross-coupling reactions in organic synthesis. It serves as a boron source that can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds efficiently. This application is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Transition Metal Catalysis

The compound can act as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity and selectivity in various organic transformations. This property makes it an attractive candidate for developing new catalytic systems aimed at improving reaction yields and reducing by-products .

Materials Science

Polymer Chemistry

In materials science, the incorporation of boron-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique structure of this compound allows for potential applications in creating advanced materials with tailored functionalities .

Nanocomposites

Research indicates that boron-containing compounds can improve the dispersion of nanoparticles within polymer matrices. This leads to enhanced electrical and thermal conductivity in nanocomposites. The application of this compound in nanotechnology could pave the way for innovations in electronic devices and sensors .

Case Studies

Mechanism of Action

The mechanism by which 1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in the substituents at the N1 and C4 positions of the pyrazole ring. Below is a comparative analysis based on substituents, molecular properties, and applications:

*Molecular weight calculated based on formula C₁₉H₂₅BN₂O₂.

Key Observations :

- The extended aromatic system may enhance π-π interactions in drug-receptor binding if used in medicinal chemistry .

- Synthetic Utility : Analogs with electron-withdrawing groups (e.g., fluorine in ) are tailored for selective coupling in electron-deficient aryl systems, while the target compound’s phenylpropyl group may favor coupling with electron-rich partners .

Reactivity and Catalytic Performance

The reactivity of boronated pyrazoles in Suzuki-Miyaura reactions depends on the boronate’s accessibility and the steric environment. For example:

- 1-Methyl-4-(dioxaborolane)pyrazole () exhibits high coupling efficiency (yields >80%) with aryl halides due to minimal steric hindrance .

- Bulkier Derivatives : The target compound’s 3-phenylpropyl group may reduce coupling efficiency with hindered substrates, as seen in analogs like 1-isopropyl derivatives, which require optimized catalyst systems (e.g., Pd(dppf)Cl₂) .

Biological Activity

1-(3-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Pyrazole ring

- Substituents : A phenylpropyl group and a dioxaborolane moiety.

The presence of these groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling pathways such as PI3K/Akt.

- Case Study : In vitro studies have shown that derivatives of pyrazole can effectively reduce cell viability in various cancer cell lines including breast and prostate cancer cells .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives:

- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.

- Case Study : A study demonstrated that a related pyrazole compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated:

- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), pyrazole derivatives showed a significant reduction in inflammatory response .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Research Findings

Recent studies have focused on optimizing the synthesis and biological evaluation of this class of compounds. For example:

Q & A

Q. What are the optimal synthetic conditions for preparing this compound via Suzuki-Miyaura cross-coupling?

The compound is typically synthesized using Suzuki-Miyaura coupling, leveraging the boronate ester moiety. Key conditions include:

- Catalyst : PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with ligands like XPhos .

- Solvent system : Degassed mixtures of THF/water or dioxane/water to prevent catalyst poisoning .

- Base : 1 M Na₂CO₃ or K₃PO₄ to facilitate transmetallation .

- Temperature : Reactions are heated to 80–100°C for 12–24 hours, achieving yields of 77–82% . Methodological tip : Ensure rigorous degassing of solvents to avoid side reactions from residual oxygen.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : ¹H/¹³C NMR confirms substitution patterns and purity. The boronate ester’s quaternary boron signal is absent but inferred from adjacent protons .

- X-ray crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl groups) .

- Mass spectrometry : Validates molecular weight (e.g., 366.19 g/mol for a related analogue) . Critical step : Recrystallize the compound from ethanol/DMF for high-quality single crystals .

Q. How does the 3-phenylpropyl group influence solubility and purification?

The hydrophobic 3-phenylpropyl group reduces aqueous solubility, necessitating purification via silica gel chromatography with non-polar solvents (hexane/ethyl acetate). Compare with analogues bearing methoxy or fluorophenyl groups, which exhibit improved solubility in polar aprotic solvents .

Q. What are the storage and stability considerations for this boronate ester?

Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester. Monitor stability via periodic ¹H NMR to detect decomposition (e.g., broadening of pyrazole peaks) .

Q. How can researchers verify the compound’s purity for biological assays?

- HPLC : Use a C18 column with acetonitrile/water gradients (95% purity threshold) .

- Elemental analysis : Validate boron content (~2.9% expected) .

- FTIR : Confirm absence of hydroxyl peaks from hydrolyzed boronate .

Advanced Research Questions

Q. How do electronic effects of the 3-phenylpropyl substituent impact Suzuki coupling efficiency?

The electron-donating propyl linker stabilizes the boronate ester, enhancing its reactivity in cross-couplings. However, steric bulk may reduce coupling rates with hindered aryl halides. Compare with trifluoromethylphenyl analogues (e.g., 1604036-71-6), where electron-withdrawing groups slow transmetallation but improve selectivity . Experimental design : Perform kinetic studies using varying aryl halides (e.g., bromo vs. iodo) to quantify steric/electronic effects .

Q. What strategies mitigate protodeboronation during functionalization?

Protodeboronation is minimized by:

Q. How can computational modeling predict the compound’s reactivity in C–H borylation?

DFT calculations (e.g., B3LYP/6-31G*) model the boronate’s Lewis acidity and transition states. For example, the dioxaborolane ring’s geometry (bond angles ~108°) influences regioselectivity in Ir-catalyzed borylation . Validation : Compare computed HOMO/LUMO energies with experimental cyclic voltammetry .

Q. What biological targets are plausible for this compound based on structural analogues?

Pyrazole-boronate hybrids exhibit activity as kinase inhibitors (e.g., Aurora-A) and M1 muscarinic receptor modulators. The 3-phenylpropyl group may enhance blood-brain barrier penetration for CNS targets . Screening protocol :

Q. How to resolve contradictions in reported catalytic efficiencies for Pd vs. Ni systems?

Pd catalysts (e.g., PdCl₂(PPh₃)₂) typically outperform Ni in Suzuki coupling due to superior oxidative addition rates. However, Ni systems (e.g., Ni(COD)₂) are cost-effective for large-scale syntheses. Discrepancies arise from ligand choice (bidentate vs. monodentate) and base strength . Troubleshooting : Screen ligands (XPhos, SPhos) and bases (K₃PO₄ vs. NaOAc) to balance activity and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.